trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

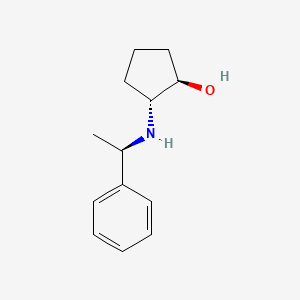

The systematic International Union of Pure and Applied Chemistry nomenclature for trans (±)-2-((R)-1-Phenylethylamino)cyclopentanol follows established conventions for describing complex stereochemical arrangements in organic molecules. According to chemical registry documentation, the precise International Union of Pure and Applied Chemistry name is (1R,2R)-2-{[(1R)-1-phenylethyl]amino}cyclopentanol. This nomenclature explicitly defines the stereochemical configuration at each chiral center within the molecule, providing unambiguous identification for research and synthetic applications.

The stereochemical descriptors embedded within this nomenclature system convey critical three-dimensional structural information. The (1R,2R) designation refers to the absolute configuration of the cyclopentanol ring system, where both the carbon bearing the hydroxyl group and the carbon bearing the amino substituent adopt R configuration according to the Cahn-Ingold-Prelog priority rules. The additional [(1R)-1-phenylethyl] descriptor specifies the stereochemistry of the phenylethylamine substituent, indicating that the carbon bearing both the phenyl group and the methyl group also possesses R configuration.

The trans designation in the common name reflects the relative stereochemistry between the hydroxyl and amino substituents on the cyclopentane ring. This geometric relationship is crucial for the compound's biological activity and synthetic utility, as the spatial arrangement of functional groups directly influences molecular interactions and reactivity patterns. The systematic nomenclature system ensures that researchers can unambiguously identify and synthesize the correct stereoisomer for their specific applications.

Chemical database entries consistently employ standardized International Union of Pure and Applied Chemistry nomenclature to facilitate accurate compound identification across different research platforms and commercial suppliers. The comprehensive stereochemical notation system prevents confusion that might arise from simplified common names and ensures reproducibility in scientific research and pharmaceutical development.

Alternative Naming Conventions in Pharmaceutical Literature

Pharmaceutical literature employs various alternative naming conventions for trans (±)-2-((R)-1-Phenylethylamino)cyclopentanol to accommodate different research contexts and communication needs. Commercial chemical suppliers frequently use simplified descriptive names that emphasize key structural features while maintaining sufficient specificity for procurement and inventory management purposes.

One commonly encountered alternative designation is "trans-2-(((R)-1-phenylethyl)amino)cyclopentanol," which preserves the essential stereochemical information while employing a more condensed notation system. This naming convention appears frequently in chemical supplier catalogs and research procurement documents, where space limitations necessitate more concise molecular descriptions.

Research literature occasionally employs systematic names that emphasize different structural aspects depending on the specific research focus. For instance, studies investigating the compound's role as a chiral auxiliary might emphasize the phenylethylamine portion of the molecule in their nomenclature, while investigations focused on cyclic amino alcohols might prioritize the cyclopentanol framework. These contextual naming variations reflect the compound's versatility across multiple research domains.

Pharmaceutical development documentation often incorporates abbreviated systematic names that maintain stereochemical precision while improving readability in complex synthetic schemes and analytical reports. These naming conventions typically preserve critical stereochemical descriptors while streamlining non-essential structural elements to enhance communication efficiency among research teams.

The diversity of naming conventions reflects the compound's broad applicability across multiple research fields, from asymmetric catalysis to pharmaceutical intermediate synthesis. Standardization efforts continue to promote consistent nomenclature usage across different research communities to minimize confusion and enhance scientific communication.

Properties

IUPAC Name |

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-RAIGVLPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

Reductive Amination: Cyclopentanone undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

Hydrogenation: The resulting amine is then subjected to hydrogenation to yield trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of various cyclopentanol derivatives.

Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for developing effective medications with minimal side effects.

Case Study Example:

A study highlighted the synthesis of a new class of analgesics using this compound as an intermediate. The resulting compounds demonstrated enhanced efficacy in pain relief compared to traditional analgesics, showcasing the compound's potential in therapeutic applications .

Chiral Catalysis

Asymmetric Synthesis:

The compound's chirality makes it valuable in asymmetric synthesis, enabling researchers to produce specific enantiomers that may exhibit different biological activities. This is particularly important in medicinal chemistry, where the efficacy and safety profiles of drugs can vary significantly between enantiomers.

Research Insights:

Studies have shown that using this compound as a chiral catalyst improves reaction yields and selectivity in synthesizing complex organic molecules. This has implications for developing more efficient synthetic pathways in pharmaceutical manufacturing.

Biochemical Research

Receptor Interaction Studies:

In biochemical research, this compound is employed to explore receptor interactions and signaling pathways. Understanding these interactions provides insights into drug mechanisms and potential therapeutic targets.

Example Findings:

Research utilizing this compound has revealed its role in modulating neurotransmitter receptors, which could lead to advancements in treatments for conditions such as depression and anxiety disorders .

Material Science

Novel Material Development:

The compound is also investigated for its potential applications in material science, particularly in creating materials with specific mechanical properties. Its unique cyclopentane ring structure may contribute to innovative material formulations.

Application Insights:

Preliminary studies have indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making it a candidate for advanced materials used in various industries .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material in chromatography and spectrometry. This aids researchers in accurately analyzing complex mixtures and ensuring quality control.

Utility Example:

The compound has been utilized as a reference standard for validating analytical methods aimed at quantifying chiral drugs in biological samples, thus supporting regulatory compliance and research integrity.

Summary Table of Applications

| Application Area | Description | Case Study/Example |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhanced analgesic efficacy demonstrated through synthesis studies |

| Chiral Catalysis | Valuable for asymmetric synthesis of enantiomerically pure compounds | Improved selectivity and yields reported in synthetic pathways |

| Biochemical Research | Used to study receptor interactions and signaling pathways | Modulation of neurotransmitter receptors linked to treatment advancements |

| Material Science | Investigated for creating materials with enhanced mechanical properties | Increased strength and thermal stability observed when incorporated into polymer matrices |

| Analytical Chemistry | Serves as a standard reference material for chromatography and spectrometry | Utilized for validating analytical methods for quantifying chiral drugs in biological samples |

Mechanism of Action

The mechanism of action of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with four analogues differing in ring size, substituents, or stereochemistry.

Table 1: Comparative Analysis of Key Compounds

Detailed Comparisons

Substituent Effects

- Phenylethylamino vs. Benzylamino: The target compound’s phenylethyl group introduces greater steric bulk and hydrophobicity compared to benzylamino in (1R,2R)-2-(Benzylamino)cyclohexanol.

- Halogenated Analogues: Trans-2-(3-Fluorophenyl)cyclopentanol replaces the amino group with a 3-fluorophenyl substituent. Fluorine’s electronegativity increases polarity and metabolic stability, making it favorable for pharmacokinetic optimization. However, the absence of an amino group limits its utility as a chiral amine precursor .

Ring Size and Conformation

- Cyclopentanol vs. Cyclohexanol: The cyclopentanol ring in the target compound imposes greater ring strain and rigidity compared to cyclohexanol derivatives. This rigidity may improve selectivity in asymmetric catalysis or receptor binding. Conversely, cyclohexanol derivatives like (1R,2R)-2-(Benzylamino)cyclohexanol offer more conformational flexibility, which can be advantageous in dynamic molecular interactions .

Purity and Commercial Availability

- The target compound is listed as discontinued by CymitQuimica (2025) but available at 95% purity via Combi-Blocks (2019), suggesting supplier-specific availability .

Biological Activity

Chemical Structure and Properties

Trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol is a chiral compound with the molecular formula C13H19NO and a molecular weight of approximately 205.3 g/mol. Its unique structure features a cyclopentane ring and an amine group, which contribute to its biological activity and potential pharmacological applications. The chirality of this compound allows for different enantiomers that may interact variably with biological targets, influencing their efficacy and safety profiles.

Pharmacological Applications

Research indicates that this compound may play a role as an intermediate in synthesizing various drugs, particularly those targeting the central nervous system. However, its specific biological mechanisms remain poorly defined, necessitating further exploration into its interactions with biological systems .

Potential Biological Activities

The compound exhibits several potential biological activities, including:

- CNS Activity : Given its structural similarity to other psychoactive compounds, it may influence neurotransmitter systems.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting potential applications in pain management.

- Stimulant Effects : Its phenethylamine structure indicates possible stimulant properties, akin to other known stimulants.

Interaction Studies

Preliminary studies suggest that this compound interacts with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-1-Amino-2-(4-hydroxyphenyl)propan-1-one | Amino acid derivative | Exhibits strong analgesic properties |

| 1-(4-Methoxyphenyl)ethanamine | Phenethylamine derivative | Known for stimulant effects |

| (R)-N,N-Dimethylphenethylamine | Tertiary amine | Commonly used as a stimulant |

The distinct cyclopentane framework and chiral configuration of this compound may lead to unique pharmacological profiles compared to these structurally similar compounds.

Study on CNS Activity

A study investigating the CNS activity of various cyclopentanol derivatives highlighted the potential of this compound in modulating neurotransmitter levels. The findings suggested that specific enantiomers may exhibit differential effects on serotonin and dopamine pathways, indicating a need for further research into their therapeutic potentials .

Pharmacokinetics and ADME Properties

Theoretical studies on the absorption, distribution, metabolism, and excretion (ADME) properties of cyclopentanol derivatives indicate favorable profiles for blood-brain barrier permeability. This characteristic is essential for compounds intended for CNS-targeted therapies, suggesting that this compound could be a promising candidate in drug development .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various receptors. These studies revealed potential interactions with serotonin receptors, which are critical in regulating mood and behavior, thus supporting the hypothesis of its CNS activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of cyclopentanol derivatives often employs hydroboration-oxidation protocols. For example, BH₃·Me₂S at low temperatures (-25°C to 0°C) followed by NaOH/H₂O₂ oxidation achieves high stereochemical control, as demonstrated in analogous compounds like trans-2-(2-furanyl)cyclopentanol (63% yield) and its enantioselective variant (92% yield using (+)-IpcBH₂) . Key factors include temperature (to minimize side reactions), stoichiometry of chiral auxiliaries, and oxidation timing. Enantiomeric purity can be validated via chiral HPLC using C6-Phenyl columns (e.g., L-column 2 C6-Phenyl 100-4.6, 5μm) .

Q. What analytical techniques are most effective for characterizing the stereoisomers of trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol?

- Methodological Answer :

- HPLC : Use phenyl-modified stationary phases (e.g., 4.6 mm × 100 mm columns with 5μm particles) for baseline separation of diastereomers .

- NMR : Analyze coupling constants (e.g., ) in the cyclopentanol ring to confirm trans stereochemistry .

- X-ray Crystallography : Resolve absolute configuration, as shown for structurally related compounds like (2R,3R)-1-(4-chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one .

Q. How can researchers validate the enantiomeric excess (ee) of synthesized trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol?

- Methodological Answer : Combine chiral chromatography (e.g., C6-Phenyl columns with hexane/isopropanol mobile phases) with polarimetry or circular dichroism (CD). For example, a 92% ee achieved in (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol was confirmed via optical rotation and HPLC retention time alignment with known standards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the stereochemical effects of trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize ground-state geometries and predict transition-state energies for stereochemical pathways. Molecular docking studies (e.g., AutoDock Vina) may assess binding affinity to biological targets, leveraging the compound’s phenyl and cyclopentanol moieties for hydrophobic and hydrogen-bonding interactions. AI-integrated tools like COMSOL Multiphysics enable dynamic simulation of reaction trajectories and enantiomer stability .

Q. What strategies resolve contradictions in enantiomeric excess data obtained from different synthetic methods?

- Methodological Answer : Apply statistical frameworks (e.g., Bayesian analysis) to evaluate systematic vs. random errors. Replicate syntheses under controlled conditions (fixed temperature, inert atmosphere) and cross-validate using multiple analytical techniques (HPLC, NMR, X-ray). For instance, discrepancies in ee between hydroboration and catalytic asymmetric methods may arise from competing reaction pathways, which can be modeled via kinetic Monte Carlo simulations .

Q. How do solvent polarity and temperature impact the reaction kinetics of trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol formation?

- Methodological Answer : Conduct kinetic studies using Arrhenius plots to quantify activation energy (). Polar aprotic solvents (e.g., THF) stabilize intermediates in hydroboration, while lower temperatures (-25°C) favor stereoselectivity. Compare with thermochemical data for analogous alcohols (e.g., 1-pentanol’s enthalpy of vaporization) to extrapolate solvent effects .

Q. What theoretical frameworks guide the mechanistic understanding of trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol synthesis?

- Methodological Answer : Link the reaction to Curtin-Hammett kinetics to explain selectivity under non-equilibrium conditions. For asymmetric induction, apply the Cram chelation model to rationalize stereochemical outcomes when chiral amines (e.g., (R)-1-phenylethylamine) coordinate to borane intermediates .

Q. How can AI-integrated tools like COMSOL Multiphysics enhance process optimization in the synthesis of trans-(±)-2-((R)-1-phenylethylamino)cyclopentanol?

- Methodological Answer : Implement machine learning (ML) algorithms to predict optimal reaction parameters (e.g., solvent ratio, catalyst loading) from historical data. COMSOL’s multiphysics models can simulate heat/mass transfer in batch reactors, reducing trial-and-error experimentation. Future applications may include autonomous labs with real-time HPLC feedback for adaptive synthesis .

Data Contradiction Analysis

- Example : Conflicting ee values from HPLC vs. polarimetry may arise from impurities co-eluting with the target enantiomer. Mitigate by:

- Using orthogonal methods (e.g., NMR derivatization with chiral shift reagents).

- Performing column calibration with racemic and enantiopure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.